molecular formula C14H17N3O4 B8136319 Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B8136319
M. Wt: 291.30 g/mol
InChI Key: SXSNUDWUZMDDEO-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C14H17N3O4. It is a solid substance that is typically stored in a sealed, dry environment at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate involves multiple steps. One common method includes the reaction of 3-(methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid with triethylamine in tetrahydrofuran at -10°C, followed by the addition of chloroformic acid ethyl ester and tert-butyl alcohol . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate is utilized as an intermediate in the synthesis of bioactive compounds. Its structural features enable modifications that can lead to the development of new pharmaceuticals.

Case Studies

  • Anticancer Agents : Research has shown that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer activity. For instance, compounds derived from this compound have been tested for their efficacy against various cancer cell lines.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for a variety of reactions, including:

  • Coupling Reactions : Facilitating the formation of carbon-carbon bonds.
  • Functional Group Transformations : Enabling the introduction of different functional groups to create diverse chemical entities.

Synthetic Pathways

Reaction TypeDescriptionReference
CouplingFormation of complex molecules
Nucleophilic SubstitutionIntroduction of new functional groups

Material Science

In material science, this compound has potential applications in the development of polymers and nanomaterials. Its ability to form stable intermediates can be exploited to create materials with specific properties.

Applications

  • Polymer Synthesis : Used as a monomer or co-monomer in polymerization reactions to produce materials with desired mechanical and thermal properties.

Analytical Chemistry

The compound is also used in analytical chemistry for:

  • Chromatography : As a standard for method development and validation.
  • Spectroscopy : Providing insights into molecular interactions and structures.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects .

Comparison with Similar Compounds

Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar pyrazolo[1,5-a]pyridine core structure but differ in their substituents, which can lead to variations in their chemical properties and applications.

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 1476799-73-1) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its synthesis, mechanism of action, and relevant research findings.

  • Molecular Formula: C14H17N3O4
  • Molecular Weight: 291.30 g/mol
  • Purity: Typically around 95%
  • Storage Conditions: Sealed in a dry environment at temperatures between 2-8°C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may function through the inhibition of specific protein kinases, which play crucial roles in cellular signaling pathways. This inhibition can lead to altered cellular responses, potentially impacting processes such as cell proliferation and apoptosis.

Antitubercular Activity

A significant area of research has focused on the antitubercular properties of pyrazolo[1,5-a]pyridine derivatives. Studies have shown that compounds similar to this compound exhibit promising activity against Mycobacterium tuberculosis (Mtb). For example, related derivatives have demonstrated:

  • In vitro Potency: Nanomolar Minimum Inhibitory Concentration (MIC) values against both drug-susceptive and multidrug-resistant strains of Mtb.
  • In vivo Efficacy: Reduction in bacterial burden in infected mouse models, indicating potential for development as new antitubercular agents .

Cytotoxicity and Selectivity

Research indicates that certain derivatives possess low cytotoxicity towards human cell lines while maintaining high selectivity indices. For instance, some compounds have shown IC50 values greater than 50 µg/mL against Vero cells, suggesting a favorable safety profile . Furthermore, structural modifications have been linked to enhanced selectivity and potency against cancer cell lines, including triple-negative breast cancer (TNBC) models .

Table: Summary of Biological Activities

CompoundActivity TypeMIC (µg/mL)IC50 (µg/mL)Reference
Compound 5kAntitubercular<0.002 - 0.381N/A
Compound 6jAntitubercular<0.002 - 0.465>50
Related DerivativeCancer Cell InhibitionN/A0.126 (MDA-MB-231)

Pharmacokinetics

The pharmacokinetic profiles of related pyrazolo[1,5-a]pyridine derivatives have been evaluated in animal models. Notable findings include:

  • Oral Bioavailability: Approximately 31% to 41% following administration.
  • Half-life: Ranges from 5 to over 10 hours depending on the derivative and administration route.

These properties suggest that this compound could be developed into effective therapeutic agents with manageable dosing regimens .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-14(2,3)21-13(19)15-11-10(12(18)20-4)9-7-5-6-8-17(9)16-11/h5-8H,1-4H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSNUDWUZMDDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN2C=CC=CC2=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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